molecular formula C14H24N6 B11093469 1,3,5-Triazin-2-amine, N-isopropyl-4,6-di(1-pyrrolidinyl)-

1,3,5-Triazin-2-amine, N-isopropyl-4,6-di(1-pyrrolidinyl)-

Cat. No.: B11093469
M. Wt: 276.38 g/mol
InChI Key: FNYFOTMWEBSAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE is a complex organic compound characterized by the presence of pyrrolidine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE typically involves the reaction of 1,3,5-triazine derivatives with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine rings contribute to the compound’s ability to interact with proteins, while the triazine ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-amine
  • 4,6-Di(1-pyrrolidinyl)-1,3,5-triazin-2-amine

Uniqueness

N-[4,6-DI(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]-N-ISOPROPYLAMINE is unique due to its specific combination of pyrrolidine and triazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H24N6

Molecular Weight

276.38 g/mol

IUPAC Name

N-propan-2-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H24N6/c1-11(2)15-12-16-13(19-7-3-4-8-19)18-14(17-12)20-9-5-6-10-20/h11H,3-10H2,1-2H3,(H,15,16,17,18)

InChI Key

FNYFOTMWEBSAQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N2CCCC2)N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.